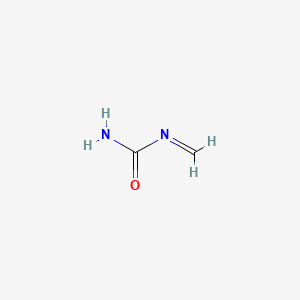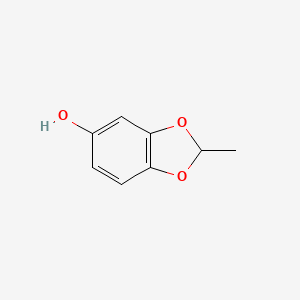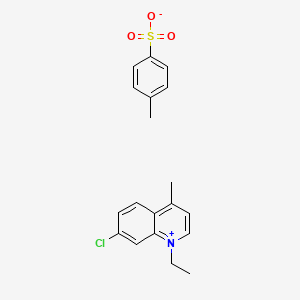![molecular formula C33H35ClN2O4 B13816861 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indolium core, which is a common feature in many photochromic and fluorescent dyes. The presence of the perchlorate anion adds to its stability and solubility in different solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate typically involves a multi-step reaction process. The initial step often includes the preparation of the indolium core through a condensation reaction between an indole derivative and an aldehyde. This is followed by the introduction of the pentadienylidene group through a series of nucleophilic substitution reactions. The final step involves the addition of the perchlorate anion to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.
化学反应分析
Types of Reactions
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless and can revert to the original form upon exposure to light.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield quinonoid derivatives, while reduction reactions produce the leuco form of the compound
科学研究应用
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Employed in fluorescence microscopy and imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of optical data storage devices and light-controlling filters.
作用机制
The mechanism of action of 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound transitions from its spiropyran form to a merocyanine form, which is highly colored and exhibits different electronic properties. This photoisomerization process is reversible, allowing the compound to switch between its two forms under different light conditions. The molecular targets and pathways involved in this process include the absorption of photons by the indolium core, leading to a change in the electronic configuration and the formation of the merocyanine form.
相似化合物的比较
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-(2H)-indole): A photochromic spiropyran molecule with similar photoisomerization properties.
1,3-Dihydro-1,3,3-trimethylspiro(2H-indole-2,3′-(3H)naphth[2,1-b][1,4]oxazine): Another photochromic dye used in molecular electronics.
Uniqueness
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate stands out due to its high quantum yield and stability, making it suitable for a wide range of applications. Its ability to undergo reversible photoisomerization with high efficiency sets it apart from other similar compounds, providing unique advantages in various scientific and industrial applications.
属性
分子式 |
C33H35ClN2O4 |
|---|---|
分子量 |
559.1 g/mol |
IUPAC 名称 |
(2E)-1,3,3-trimethyl-2-[(2Z,4E)-2-phenyl-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate |
InChI |
InChI=1S/C33H35N2.ClHO4/c1-32(2)26-18-10-12-20-28(26)34(5)30(32)22-14-17-25(24-15-8-7-9-16-24)23-31-33(3,4)27-19-11-13-21-29(27)35(31)6;2-1(3,4)5/h7-23H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
CAPREBCNQOSRLV-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C(/C=C/3\C(C4=CC=CC=C4N3C)(C)C)\C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C=C3C(C4=CC=CC=C4N3C)(C)C)C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


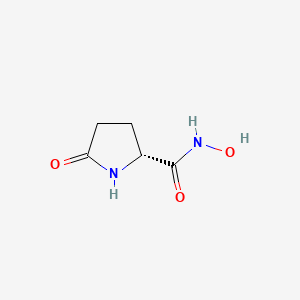
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
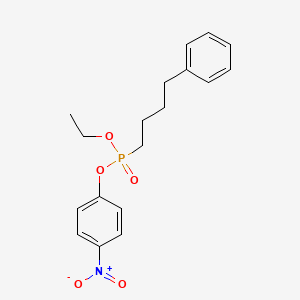


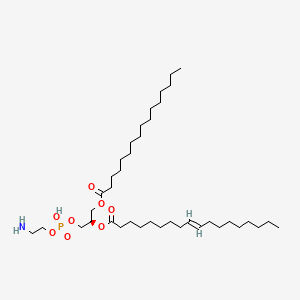
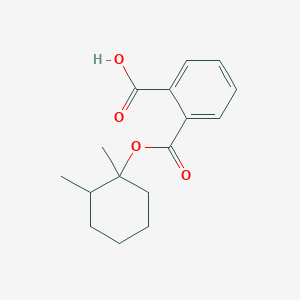
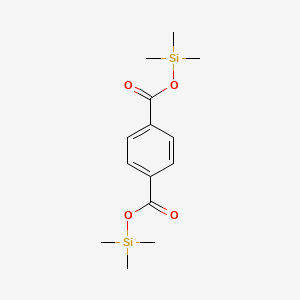
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
